Holmium and indium compounds can be synthesized through various methods:
The molecular structure of Holmium and indium compounds varies significantly based on their oxidation states:
Holmium and indium undergo several notable chemical reactions:
The reactions of Holmium often require elevated temperatures due to its stability in elemental form, while indium readily reacts at lower temperatures due to its softer nature.
The mechanisms underlying the reactivity of Holmium and indium involve electron transfer processes typical of transition metals:
The oxidation states for Holmium vary from +3 to +6, while indium primarily exhibits +1 and +3 oxidation states.
Property | Holmium | Indium |
---|---|---|
Appearance | Silvery-white | Silvery lustrous gray |
Melting Point | 1470 °C | 156.6 °C |
Boiling Point | 2700 °C | 2072 °C |
Density | 8.80 g/cm³ | 7.31 g/cm³ |
Both elements are critical in advancing technology across various fields, including electronics, materials science, and medical applications.
Holmium-indium compounds represent an emerging class of functional materials where the unique magnetic and optical properties of holmium (Ho) are integrated with the semiconductor characteristics of indium (In)-based matrices. This section comprehensively examines advanced synthesis methodologies, reaction mechanisms, and structure-property relationships critical for tailoring these materials toward optoelectronic, photovoltaic, and catalytic applications.
The synthesis of bulk Ho-In intermetallics employs high-temperature metallurgical techniques to overcome significant challenges posed by divergent element properties. Holmium (melting point: 1474°C) and indium (melting point: 157°C) exhibit substantial differences in volatility and melting behavior, necessitating precisely controlled alloying environments. Arc-melting under inert argon atmospheres represents the predominant methodology, where stoichiometric mixtures of pure metals undergo repeated melting cycles (typically 4-6 iterations) to ensure compositional homogeneity [8]. Post-alloying, extended annealing treatments between 300-500°C for 72-168 hours facilitate atomic ordering and stabilize equilibrium phases like HoIn₃ (AuCu₃-type cubic structure) and Ho₂In (hexagonal Fe₂P-type structure).
The phase formation mechanisms involve complex diffusion dynamics at the Ho-In interface, where indium’s low melting point creates a liquid-phase reaction medium that accelerates holmium dissolution. Quenching studies reveal that rapid solidification (<10² K/s cooling rates) yields metastable phases with refined microstructures, while slow cooling promotes intermetallic compound crystallization with grain sizes exceeding 50 μm. Contamination control remains critical due to holmium’s extreme oxygen affinity; oxygen levels >100 ppm induce oxide segregation at grain boundaries, degrading electronic properties. Advanced approaches utilize tantalum crucibles and zirconia gettering systems to maintain oxygen partial pressures below 10⁻¹⁰ atm during processing [8].
Table 1: Phase Formation in Holmium-Indium Alloys
Nominal Composition | Processing Conditions | Crystalline Phases | Lattice Parameters (Å) |
---|---|---|---|
HoIn₃ | 1000°C anneal / 168 hrs | Cubic AuCu₃-type | a=4.612±0.003 |
Ho₂In | 800°C anneal / 120 hrs | Hexagonal Fe₂P-type | a=5.214, c=6.428 |
HoIn₂ | As-cast + 400°C/72 hrs | Cubic MgCu₂-type | a=7.893±0.005 |
Chemical vapor deposition (CVD) enables precise integration of holmium into indium oxide matrices for advanced transparent conducting oxides (TCOs) and photoanodes. The process hinges on specialized precursor chemistry where holmium β-diketonates (e.g., Ho(thd)₃, thd=2,2,6,6-tetramethyl-3,5-heptanedionate) couple with indium precursors like trimethylindium (InMe₃) or cyclopentadienyl complexes (InCp₃) [7] [8]. Advanced single-source precursors such as In[(SePiPr₂)₂N]₂Cl (aminodiselenophosphinate) enable simultaneous delivery of indium and chalcogen elements, with holmium doping achieved through gas-phase mixing with Ho(thd)₃ [5] [7].
Deposition occurs in low-pressure reactors (10⁻²–10 Torr) at 450-650°C, where precursor decomposition kinetics govern film stoichiometry. In-situ mass spectrometry reveals that holmium incorporation follows a temperature-dependent adsorption-desorption equilibrium, with optimal doping (2-4 at.%) achieved at 550°C. Higher temperatures induce holmium segregation as Ho₂O₃ clusters, while lower temperatures yield carbon-contaminated films. The resulting Ho:In₂O₃ films exhibit significant structural modifications versus undoped analogs:
Table 2: CVD Parameters for Holmium-Doped Indium Films
Precursor System | Substrate Temp (°C) | Ho Content (at.%) | Film Structure | Application Performance |
---|---|---|---|---|
InMe₃ + Ho(thd)₃ + O₂ | 500-600 | 1.5-3.2 | Nanocrystalline In₂O₃:Hₒ | Mobility: 45 cm²/V·s @ 90% T₅₅₀ |
In[(SePiPr₂)₂N]₂Cl + HoCl₃ | 450-500 | 0.8-2.1 | γ-In₂Se₃:Hₒ epitaxial | Photoresponse: 10³ gain @ 630 nm |
InCp₃ + Ho(tmhd)₃ + H₂O | 550-650 | 3.0-4.5 | Mesoporous nanotubes | DSSC efficiency: 1.4% vs. 0.5% undoped [1] |
Ternary holmium-indium composites (Ho-In-X; X=O, S, Se, Sb) synthesized via solid-state reactions exhibit complex defect-mediated formation mechanisms. For oxide systems (HoInO₃), stoichiometric mixtures of Ho₂O₃ and In₂O₃ powders undergo mechanochemical activation (high-energy ball milling, 400 rpm, 10 hrs) before reactive sintering at 1300-1500°C. The reaction proceeds through sequential stages:
Holmium doping induces profound defect chemistry modifications in indium matrices. In Ho:In₂O₃, charge compensation occurs via oxygen vacancy (V_O^••) formation:
[ \ce{2Ho2O3 ->[\text{In2O3}] 4Ho{In}^• + VO^{••} + 3O_O^x} ]
These vacancies enhance n-type conductivity initially (≤2% Ho), but higher doping (>4%) promotes Ho-O-Ho cluster formation, decreasing carrier mobility from 120 to 18 cm²/V·s. Similar mechanisms operate in chalcogenide systems; Ho:InSb exhibits reduced thermal conductivity (45% @ 300K) due to holmium-induced phonon scattering, making it promising for thermoelectrics [4] [8].
Wet-chemical methods enable low-temperature fabrication of holmium-doped indium chalcogenides with controlled quantum confinement effects. For Ho:CuInS₂, chemical bath deposition employs copper(I) iodide, indium(III) chloride, holmium nitrate, and thiourea in triethanolamine (TEA)-complexed aqueous solutions at 80±2°C [3]. Holmium incorporation (0.5-3 mol%) occurs through adsorption-controlled growth, where Ho³⁺ ions adsorb onto developing (112) crystal planes, modifying nucleation kinetics. This yields cubic chalcopyrite nanocrystals (12-18 nm) with remarkable properties:
For selenide systems, solvothermal synthesis in ethylenediamine at 180°C produces Ho:In₂Se₃ nanoplates (thickness: 8-15 nm). Holmium (1-2 at.%) substitutes indium sites, creating lattice strain that bends energy bands and enhances visible-light absorption 300% versus unmodified In₂Se₃. These nanostructures demonstrate exceptional photocatalytic dye degradation (>90% methylene blue in 45 min) attributed to holmium’s upconversion capability generating hot electrons under visible irradiation [3] [4].
Table 3: Solution-Synthesized Holmium-Indium Nanostructures
Composition | Morphology | Synthesis Method | Key Properties | Optical Features |
---|---|---|---|---|
Ho:CuInS₂ (2%) | Cubic nanocrystals | Chemical bath, 80°C | Photoconductive gain: 2.6×10⁴ | Bandgap: 2.2 eV; PL@630 nm (IR) |
Ho:In₂Se₃ (1.5%) | Hexagonal nanoplates | Solvothermal, 180°C | Photocatalytic efficiency: 90% @ 45 min | Visible absorption ↑ 300% |
Ho:In₂O₃ (3%) | Mesoporous spheres | Sol-gel auto-combustion | Surface area: 185 m²/g | Bandgap: 3.92 eV; UV-active |
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